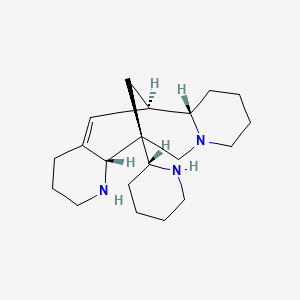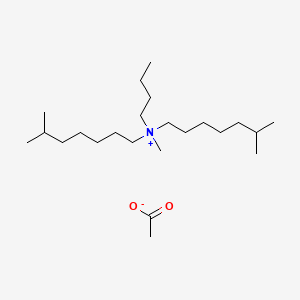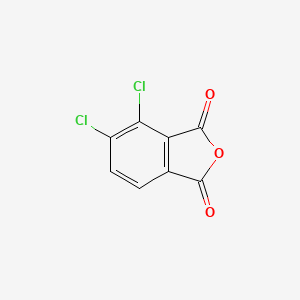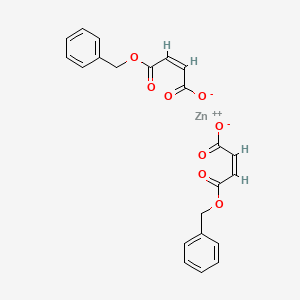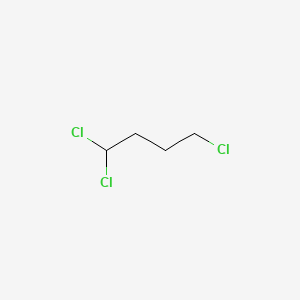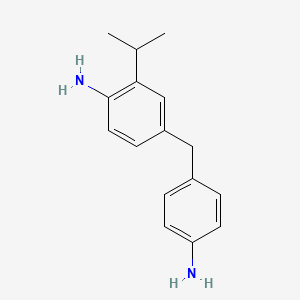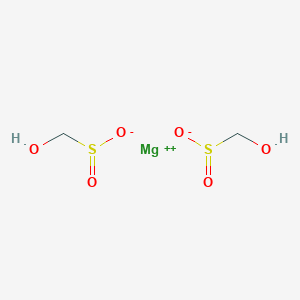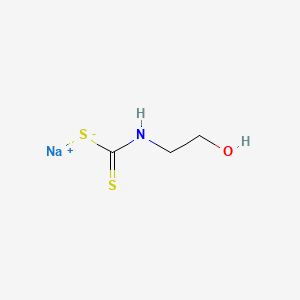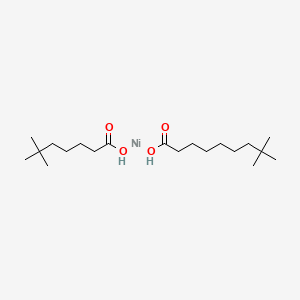
(Neononanoato-O)(neoundecanoato-O)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Neononanoato-O)(neoundecanoato-O)nickel is a coordination compound with the molecular formula C20H40NiO4. It is composed of nickel coordinated with two organic ligands: neononanoic acid and neoundecanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Neononanoato-O)(neoundecanoato-O)nickel typically involves the reaction of nickel salts with neononanoic acid and neoundecanoic acid under controlled conditions. One common method is to dissolve nickel chloride in an organic solvent, such as ethanol, and then add the acids. The reaction mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: (Neononanoato-O)(neoundecanoato-O)nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state and potentially leading to the formation of different nickel complexes.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands, leading to new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by adding excess ligands or using solvents that promote ligand dissociation.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction could produce nickel metal or lower oxidation state complexes .
Aplicaciones Científicas De Investigación
(Neononanoato-O)(neoundecanoato-O)nickel has several applications in scientific research:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties
Mecanismo De Acción
The mechanism of action of (Neononanoato-O)(neoundecanoato-O)nickel involves its ability to coordinate with other molecules and ions. The nickel center can interact with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as catalysis or biological applications .
Comparación Con Compuestos Similares
- (Neononanoato-O)(neodecanoato-O)nickel
- (Neononanoato-O)(neododecanoato-O)nickel
- (Neononanoato-O)(neotridecanoato-O)nickel
Comparison: (Neononanoato-O)(neoundecanoato-O)nickel is unique due to the specific chain lengths and branching of its organic ligands. This affects its solubility, reactivity, and overall stability compared to similar compounds.
Propiedades
Número CAS |
93920-08-2 |
|---|---|
Fórmula molecular |
C20H40NiO4 |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
6,6-dimethylheptanoic acid;8,8-dimethylnonanoic acid;nickel |
InChI |
InChI=1S/C11H22O2.C9H18O2.Ni/c1-11(2,3)9-7-5-4-6-8-10(12)13;1-9(2,3)7-5-4-6-8(10)11;/h4-9H2,1-3H3,(H,12,13);4-7H2,1-3H3,(H,10,11); |
Clave InChI |
FGMHGPRGENGLOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)O.CC(C)(C)CCCCC(=O)O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




